molecular formula C16H19NO5S B2731776 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one CAS No. 1448139-40-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2731776
CAS RN: 1448139-40-9
M. Wt: 337.39
InChI Key: ZJOJIDYXJBWHPT-HWKANZROSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H19NO5S and its molecular weight is 337.39. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Synthesis Techniques

  • Nucleophile-Promoted Cyclizations

    Research on similar compounds, such as (E)‐1‐Benzyl‐3‐(1‐Iodoethylidene)Piperidine, demonstrates nucleophile-promoted alkyne-iminium ion cyclizations as a key reaction mechanism. This process involves the conversion of reactants through intermediate stages to produce structurally complex products, highlighting the synthetic versatility of piperidine derivatives in chemical synthesis (Arnold et al., 2003).

  • Ionic Thiol Addition

    Studies on the stereochemistry of ionic thiol addition to acetylenic ketones involving piperidine derivatives reveal the formation of (E)- and (Z)-isomers under different solvent conditions. This reaction showcases the role of piperidine in facilitating stereochemical outcomes in the synthesis of acetylenic ketone derivatives (Omar & Basyouni, 1974).

Biological Activities

  • Antimicrobial Properties

    Research into piperidine derivatives, such as the synthesis and antimicrobial activity study of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives, highlights their potential as antimicrobial agents. These compounds have shown significant activity against bacterial and fungal pathogens, indicating the biological relevance of sulfonyl and piperidine moieties in developing new antimicrobials (Vinaya et al., 2009).

  • Phospholipase A2 Inhibition

    Novel benzamide derivatives, including those with piperidine and sulfonyl groups, have been studied for their inhibitory effects on membrane-bound phospholipase A2. These compounds have demonstrated significant in vitro potency, suggesting their potential in therapeutic applications, particularly in reducing myocardial infarction size (Oinuma et al., 1991).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(4-methylsulfonylpiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S/c1-23(19,20)13-6-8-17(9-7-13)16(18)5-3-12-2-4-14-15(10-12)22-11-21-14/h2-5,10,13H,6-9,11H2,1H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOJIDYXJBWHPT-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.